6-(Bromomethyl)-2-methylquinoline

Organic Synthesis Medicinal Chemistry Cross-Coupling

This quinoline derivative features a uniquely reactive 6-bromomethyl group essential for SN2 and Suzuki-Miyaura couplings. Non-interchangeable with analogs like 6-bromo-2-methylquinoline due to the critical benzylic bromide. Ideal for synthesizing complex molecules, including the anti-cancer agent Raltitrexed. Standard purity ≥98% with analytical data support.

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
CAS No. 141848-60-4
Cat. No. B115549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-2-methylquinoline
CAS141848-60-4
Molecular FormulaC11H10BrN
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)CBr
InChIInChI=1S/C11H10BrN/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,7H2,1H3
InChIKeyOTZHQYZZYJSBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 6-(Bromomethyl)-2-methylquinoline (CAS 141848-60-4): What Sets This Quinoline Building Block Apart?


6-(Bromomethyl)-2-methylquinoline (CAS 141848-60-4) is a quinoline derivative with a reactive bromomethyl group at the 6-position and a methyl group at the 2-position . This substitution pattern defines its utility as a versatile electrophilic building block in organic synthesis, enabling diverse functionalization through nucleophilic substitution and cross-coupling reactions [1]. Its core value proposition in scientific procurement rests on the specific placement of the benzylic bromide, which is central to its use in synthesizing complex molecules, including pharmaceutical intermediates [2].

6-(Bromomethyl)-2-methylquinoline: Why Simple Quinoline Analogs Cannot Replace This Specific Intermediate


Generic substitution with other quinoline derivatives is not feasible due to the critical functional role of the 6-bromomethyl group. Analogs like 6-bromo-2-methylquinoline (CAS 877-42-9) or 2-methylquinoline lack this electrophilic benzylic carbon, rendering them inert to the same nucleophilic displacement and cross-coupling reactions that define the target compound's use [1]. The specific reactivity of the benzylic bromide is essential for introducing alkyl, aryl, or heteroatom substituents at the quinoline core in a controlled manner . Furthermore, purity requirements for downstream applications, such as pharmaceutical intermediate synthesis, often mandate the high chemical integrity (typically ≥98%) that is commercially available for this specific compound , making it a non-interchangeable starting material.

6-(Bromomethyl)-2-methylquinoline: A Comparative Evidence Guide for Procurement and Selection


6-Position Bromomethyl vs. 6-Bromo: A Critical Distinction in Synthetic Versatility

The compound 6-(Bromomethyl)-2-methylquinoline contains a reactive benzylic bromide at the 6-position, enabling SN2 nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions that are not possible with the aryl bromide in 6-bromo-2-methylquinoline [1]. The benzylic C-Br bond is significantly more electrophilic than an aryl C-Br bond, allowing for functionalization under milder conditions and with a wider range of nucleophiles . This is a fundamental difference in reaction class, not merely a difference in rate.

Organic Synthesis Medicinal Chemistry Cross-Coupling

High Purity and Quality Control: A Key Criterion for Pharmaceutical Intermediates

Commercially, 6-(Bromomethyl)-2-methylquinoline is supplied with a standard purity of 98% or higher, with batch-specific analytical data (NMR, HPLC, GC) provided by major vendors . This level of purity and documentation is a critical procurement criterion, especially for use as a pharmaceutical intermediate. In contrast, the close analog 6-bromo-2-methylquinoline is also available at high purity (e.g., 98% from multiple sources), but its application space and the associated analytical requirements may differ . The target compound's purity specification directly impacts the reliability of subsequent synthetic steps and the quality of final products .

Quality Control Pharmaceutical Intermediates Procurement

Differential Physical Properties: Implications for Handling and Formulation

The physical properties of 6-(Bromomethyl)-2-methylquinoline, including a predicted density of 1.452 g/cm³ and a boiling point of 325.8 °C at 760 mmHg, are well-defined [1]. These parameters are essential for process chemists and formulators. While the aryl bromide analog (6-bromo-2-methylquinoline) has a similar molecular weight (222.08 g/mol vs. 236.11 g/mol), the presence of the benzylic carbon influences properties like solubility and storage requirements . For instance, the target compound requires storage under an inert atmosphere at 2-8°C to prevent degradation, a common but important handling consideration .

Physical Chemistry Formulation Handling

6-(Bromomethyl)-2-methylquinoline: Optimal Use Cases in Synthesis and Medicinal Chemistry


Precursor for Benzylic Functionalization in Medicinal Chemistry

The primary application of 6-(Bromomethyl)-2-methylquinoline is as an electrophilic building block for introducing a methylquinoline moiety via a benzylic linker. Its high reactivity in SN2 reactions with amines, thiols, and alkoxides, as well as in Suzuki-Miyaura couplings, makes it indispensable for generating diverse compound libraries in drug discovery . Researchers should prioritize this compound when the synthetic route requires a nucleophilic attack on a carbon adjacent to the quinoline core. This is a direct application of its unique benzylic bromide functionality, as established in the evidence .

Synthesis of Complex Pharmaceutical Intermediates

This compound is a documented intermediate in the synthesis of pharmaceuticals, including Raltitrexed, an anti-cancer agent . Its role is to introduce a key structural fragment into the final drug molecule. For procurement in a pharmaceutical R&D setting, the high purity (≥98%) and batch-specific analytical data are critical to ensure the quality and reproducibility of the subsequent synthetic steps . The evidence confirms that this compound meets the necessary purity specifications for this application.

Building Block in Cross-Coupling Reactions

The benzylic bromide of 6-(Bromomethyl)-2-methylquinoline serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with aryl boronic acids . This allows for the convergent synthesis of complex molecules, a cornerstone of modern medicinal chemistry. The compound's utility in this context is supported by its structural analogy to other bromomethylquinolines used successfully in Suzuki couplings [1].

Calibrated Standard for Analytical Method Development

Given its well-defined chemical structure and the availability of high-purity material with supporting analytical data (NMR, HPLC) , 6-(Bromomethyl)-2-methylquinoline can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS) for related quinoline derivatives. Its distinct retention time and mass spectrum provide a reliable benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Bromomethyl)-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.